molecular formula C14H12N2O4 B5064941 N-allyl-5-(4-nitrophenyl)-2-furamide

N-allyl-5-(4-nitrophenyl)-2-furamide

Cat. No.: B5064941
M. Wt: 272.26 g/mol
InChI Key: HLBSMQCLYMAFHY-UHFFFAOYSA-N
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Description

N-Allyl-5-(4-nitrophenyl)-2-furamide is a furan-based compound characterized by a 2-furamide core substituted with a 4-nitrophenyl group at the 5-position and an allyl group at the N-position. The nitro group (-NO₂) on the phenyl ring confers strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

5-(4-nitrophenyl)-N-prop-2-enylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-2-9-15-14(17)13-8-7-12(20-13)10-3-5-11(6-4-10)16(18)19/h2-8H,1,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBSMQCLYMAFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and their implications:

Compound Name Core Structure Substituents Key Properties/Bioactivities
N-Allyl-5-(4-nitrophenyl)-2-furamide 2-Furamide - N-Allyl
- 5-(4-Nitrophenyl)
High electron deficiency (due to -NO₂); potential antimicrobial activity
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide 2-Furamide - 2-Chlorophenyl
- N-(2,4-Difluorophenyl)
Enhanced neuroprotective activity; improved blood-brain barrier penetration
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Acetamide - 4-Methoxy
- 5-Nitro
pH-dependent stability; moderate antimicrobial activity
5-(Benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide Benzamide - Benzylsulfamoyl
- 4-Chloro-2-fluorophenyl
High binding affinity to kinase enzymes; antitumor potential
Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate Thiophene - 4-Nitrophenyl
- Ethyl ester
Fluorescence properties; used in biosensing
Key Observations:

Lipophilicity : The allyl group increases lipophilicity relative to methyl or methoxy groups, which may enhance membrane permeability but reduce aqueous solubility .

Bioactivity Trends: Nitro-substituted furan/benzamide derivatives generally exhibit stronger antimicrobial activity than non-nitro analogs, though with variable cytotoxicity .

Metabolic Stability and Reactivity

  • N-Allyl Group : Compared to N-methyl or N-phenyl groups, the allyl substituent may resist oxidative metabolism due to conjugation effects, prolonging half-life .
  • Nitro Group Stability: Under basic conditions (pH ~11), the 4-nitrophenyl group is stable, unlike boronic acid derivatives, which hydrolyze to 4-nitrophenol . This stability is critical for maintaining structural integrity in drug formulations.
Antimicrobial Activity:
  • The target compound’s nitro group may disrupt microbial electron transport chains, similar to 1,3,4-thiadiazole derivatives . However, its activity against C. albicans is likely weaker than thiadiazoles due to the absence of sulfur heteroatoms .
  • Compared to 5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide, the nitro group may enhance Gram-negative (E. coli) targeting but reduce anti-inflammatory effects .
Antitumor Potential:

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